2,6-二(4-羧基苯基)吡嗪

描述

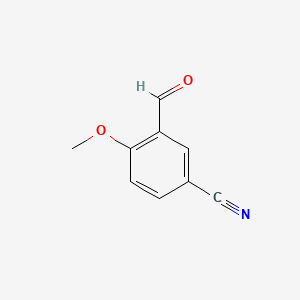

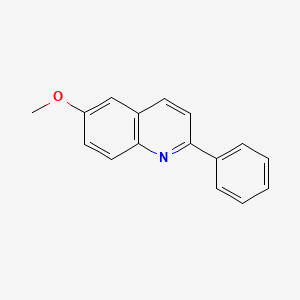

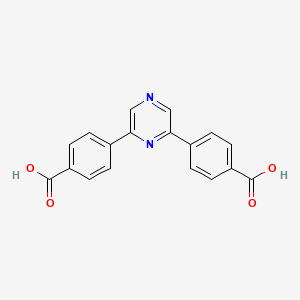

2,6-DI(4-Carboxyphenyl)pyrazine is a chemical compound that has been used in the synthesis of coordination polymers . It has been used in the creation of highly efficient fluorescent chemosensors for nitro antibiotic detection . The compound is also known as 4,4’-(Pyrazine-2,6-diyl)dibenzoic acid .

Synthesis Analysis

The compound has been synthesized using a solvothermal method . This method involves the use of high temperature and pressure to dissolve and react materials. In one study, three isostructural coordination polymers were synthesized using this method . The polymers were created with the formula { [M (DCPP) (H 2 O)]· (DMF)} n [M = Zn ( 1 ), Mn ( 2) and Co ( 3 ); DCPP = 2,6-di (carboxyphenyl)pyrazine)] .Molecular Structure Analysis

The molecular structure of 2,6-DI(4-Carboxyphenyl)pyrazine is characterized by 2D bilayer structures . These layers are stacked parallel to each other into porous supramolecular frameworks through hydrogen bonding interactions . The uncoordinated DMF molecules that exist in the channel participate in hydrogen bonding and stabilize the 3D supramolecular skeleton .科学研究应用

2,6-二(4-羧基苯基)吡嗪:科学研究应用的综合分析:

金属离子和阴离子的传感材料

该化合物已被证明是一种很有前途的传感材料,可用于检测各种金属离子和阴离子,例如Fe 3+、PA和Cr 2 O 72−。 这种应用在环境监测和工业过程中至关重要,在这些过程中需要检测和量化特定离子 .

发光配位聚合物

2,6-二(4-羧基苯基)吡嗪作为发光配位聚合物的构建单元,在荧光化学传感器方面具有潜在的应用价值。 这些聚合物可以检测硝基抗生素,这对生态环境和人类健康构成重大威胁 .

金属有机框架 (MOFs)

该化合物用于合成具有可调节拓扑结构的高度多孔 MOFs。 这些框架由于其高表面积和可调孔径,在气体储存、分离技术和催化方面具有应用价值 .

生物发光底物合成

像 2,6-二(4-羧基苯基)吡嗪这样的吡嗪化合物衍生物用于合成海洋生物发光系统(如水母素)的底物 .

抗菌、抗真菌和抗病毒活性

吡咯并吡嗪衍生物,包括像 2,6-二(4-羧基苯基)吡嗪这样的化合物,已显示出作为抗菌、抗真菌和抗病毒剂的显着活性。 这为药物研究和开发开辟了道路 .

激酶抑制

作用机制

Target of Action

The primary targets of 2,6-DI(4-Carboxyphenyl)pyrazine are nitro antibiotics, including nitrofurans (NFT and NFZ), nitroimidazoles (ONZ and MNZ) . These antibiotics are widely used in human and veterinary medicine, but their overuse poses a significant threat to the eco-environment and human health .

Mode of Action

2,6-DI(4-Carboxyphenyl)pyrazine interacts with its targets through a fluorescence quenching effect . The nitrogen atom in the compound serves as Lewis-base sites in the channel, facilitating the compound to anchor and recognize nitro antibiotics .

Pharmacokinetics

The compound exhibits good thermal stability and excellent tolerance to water and organic solvents , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the recognition of nitro antibiotics. The nitro antibiotic selective response is quick, and detection limits are reasonably low . Systematic analysis of the sensing mechanism reveals that the cooperative influence of photoinduced electron transfer and fluorescence inner filter effect made the compound exhibit special recognition of nitro antibiotics .

Action Environment

The action of 2,6-DI(4-Carboxyphenyl)pyrazine is influenced by environmental factors. The compound has good thermal stability and excellent tolerance to water and organic solvents , suggesting that it can function effectively in various environments.

未来方向

The efficient identification ability of the new MOF material synthesized using 2,6-DI(4-Carboxyphenyl)pyrazine ensures a promising application in the future . The compound’s potential for creating highly efficient fluorescent chemosensors for nitro antibiotic detection indicates its significant potential for future research and applications .

生化分析

Biochemical Properties

In biochemical reactions, 2,6-DI(4-Carboxyphenyl)pyrazine plays a significant role. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the synthesis of coordination polymers, 2,6-DI(4-Carboxyphenyl)pyrazine serves as a bridging ligand, facilitating the formation of complex structures .

Cellular Effects

The effects of 2,6-DI(4-Carboxyphenyl)pyrazine on cells and cellular processes are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the biochemical environment.

Molecular Mechanism

At the molecular level, 2,6-DI(4-Carboxyphenyl)pyrazine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context and the other molecules involved in the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-DI(4-Carboxyphenyl)pyrazine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

2,6-DI(4-Carboxyphenyl)pyrazine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2,6-DI(4-Carboxyphenyl)pyrazine within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions.

Subcellular Localization

The subcellular localization of 2,6-DI(4-Carboxyphenyl)pyrazine and its effects on activity or function are dependent on various factors. These may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

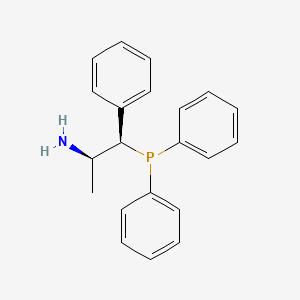

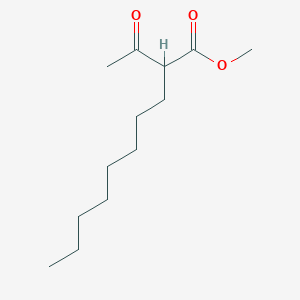

IUPAC Name |

4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-10-16(20-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUMLHLRQLEKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476238 | |

| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623157-25-5 | |

| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)